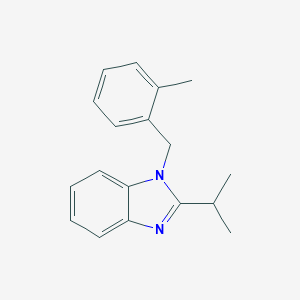
Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as Methyl 4-(2-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thioxopyrimidine derivatives and has shown promising results in various research studies.
作用機序
The mechanism of action of Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various biochemical processes. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. The compound has also been found to have antimicrobial and antifungal properties, which can help prevent the growth and spread of harmful microorganisms.
実験室実験の利点と制限
Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research studies. The compound has also been found to have low toxicity, which makes it safe for use in laboratory experiments.
However, there are also some limitations to the use of Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments. The compound has not been extensively studied and its mechanism of action is not fully understood. Further research is needed to fully explore its potential applications.
将来の方向性
There are several future directions for research on Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One area of research could focus on the compound's potential use in the treatment of cancer. Further studies could explore its mechanism of action and its effectiveness in inhibiting the growth of cancer cells.
Another area of research could focus on the compound's potential use in the treatment of diabetes. Studies could explore its effects on glucose metabolism and insulin sensitivity.
Finally, research could also focus on the compound's potential use as an antioxidant and its effects on oxidative stress and inflammation.
Conclusion
In conclusion, Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound that has shown promising results in various research studies. It has potential applications in the treatment of cancer, diabetes, and inflammation. Further research is needed to fully explore its potential applications.
合成法
The synthesis of Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the reaction between 2-chlorobenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a catalytic amount of piperidine. The reaction is carried out under reflux in ethanol and the product is obtained after purification by recrystallization.
科学的研究の応用
Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been studied for its potential applications in various scientific research fields. It has been found to possess antimicrobial, antifungal, and antioxidant properties. The compound has also been studied for its potential use in the treatment of cancer, diabetes, and inflammation.
特性
製品名 |
Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
分子式 |
C14H15ClN2O2S |
分子量 |
310.8 g/mol |
IUPAC名 |
methyl 6-(2-chlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2S/c1-8-11(13(18)19-3)12(16-14(20)17(8)2)9-6-4-5-7-10(9)15/h4-7,12H,1-3H3,(H,16,20) |
InChIキー |
ABPZGPXYDKINAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1C)C2=CC=CC=C2Cl)C(=O)OC |
正規SMILES |
CC1=C(C(NC(=S)N1C)C2=CC=CC=C2Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)


![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B256682.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)



![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B256701.png)